molecular formula C20H19N5O3 B2735682 N-(3-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260930-87-7

N-(3-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2735682
CAS No.: 1260930-87-7
M. Wt: 377.404
InChI Key: DUFLAAKFWVFBCN-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Scientific Research Applications

Positive Inotropic Agents Development A significant application of N-(3-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide derivatives is in the development of positive inotropic agents. These agents are evaluated for their ability to increase stroke volume in isolated rabbit heart preparations. Several compounds within this category have shown promising activity compared to standard drugs like Milrinone (Li et al., 2008), (Ye et al., 2011).

Anticancer Activity Another significant area of research is the exploration of anticancer properties. A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized to meet structural requirements essential for anticancer activity. These compounds have shown notable cytotoxicity against various cancer cell lines (Reddy et al., 2015).

Anticonvulsant Properties The derivatives of this compound have also been investigated for their anticonvulsant properties. Studies have shown that certain synthesized compounds exhibit effective anticonvulsant activities, which opens up potential therapeutic applications for these derivatives (Alswah et al., 2013).

Human A3 Adenosine Receptor Antagonists These derivatives are explored as potential human A3 adenosine receptor antagonists. Research indicates that certain compounds within this category are highly potent and selective antagonists, showing promise for various therapeutic applications (Catarzi et al., 2005).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-22-23-19-20(27)24(16-8-3-4-9-17(16)25(13)19)12-18(26)21-11-14-6-5-7-15(10-14)28-2/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFLAAKFWVFBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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